molecular formula C14H20N2O2 B13275104 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide

Cat. No.: B13275104
M. Wt: 248.32 g/mol
InChI Key: UAGHYIRYZJDVBP-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide is a chemical compound with the molecular formula C8H16N2O2. It is a useful research chemical and is often used as a building block in various chemical syntheses. The compound is characterized by its unique structure, which includes an oxan-4-yl group, a phenyl group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxan-4-ylamine with N-methylacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
  • 2-amino-N-methyl-N-(oxan-4-yl)propanamide

Uniqueness

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide

InChI

InChI=1S/C14H20N2O2/c1-16(12-7-9-18-10-8-12)14(17)13(15)11-5-3-2-4-6-11/h2-6,12-13H,7-10,15H2,1H3

InChI Key

UAGHYIRYZJDVBP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

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